Mebutamate - 64-55-1

Mebutamate

Catalog Number: EVT-274544
CAS Number: 64-55-1
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mebutamate, chemically known as 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate, is a propanediol derivative. It has been investigated as a potential centrally acting blood pressure lowering agent. []

Meprobamate

    Compound Description: 2-Methyl-2-n-propyl-1,3-propanediol dicarbamate, also known as meprobamate, is a central nervous system depressant. It was widely used as an anxiolytic and muscle relaxant. []

    Relevance: Meprobamate is structurally very similar to mebutamate, differing only in the alkyl substituent on the propanediol backbone. While meprobamate exhibits muscle relaxant properties, it does not demonstrate the same selective inhibition of spinal vasoconstrictor tracts observed with mebutamate. [] This highlights how a small structural change can significantly alter the pharmacological profile.

2-Methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol Dicarbamate

    Compound Description: This compound is a hydroxylated derivative of mebutamate and is identified as its primary metabolite in humans. []

Carisoprodol

    Compound Description: Carisoprodol is a centrally acting skeletal muscle relaxant. Its mechanism of action is not fully understood, but it is thought to act at the level of the spinal cord and subcortical areas of the brain. []

    Relevance: Carisoprodol, like mebutamate, is a 1,3-propanediol dicarbamate derivative. [] This structural similarity places it within the same chemical class, although their pharmacological targets and activities differ.

Tybamate

    Compound Description: Tybamate is a central nervous system depressant with anxiolytic and anticonvulsant properties. []

    Relevance: Tybamate belongs to the 1,3-propanediol dicarbamate class, making it structurally related to mebutamate. [] Despite belonging to the same class, their pharmacological profiles are distinct, suggesting that subtle structural variations within the class can lead to diverse activities.

Phenobarbital

    Compound Description: Phenobarbital is a barbiturate derivative with sedative-hypnotic, anxiolytic, and anticonvulsant properties. It acts by enhancing the inhibitory effects of GABA in the central nervous system. []

    Relevance: While not structurally related to mebutamate, phenobarbital serves as a point of comparison in studies investigating the mechanism of action of mebutamate's hypotensive effects. For example, while both compounds can reduce blood pressure, mebutamate achieves this through a distinct mechanism involving spinal vasomotor pathways, unlike phenobarbital. []

Source and Classification

Mebutamate is categorized under organic compounds known as carbamate esters, which are derivatives of carbamic acid. The chemical structure can be represented by the formula C10H20N2O4C_{10}H_{20}N_{2}O_{4} with a molar mass of approximately 232.280 g/mol. It has been utilized in various medical applications, primarily in psychiatry for anxiety disorders and sleep induction .

Synthesis Analysis

Methods and Technical Details

The synthesis of mebutamate involves several steps, typically starting from simple organic precursors. The process can be summarized as follows:

  1. Formation of the Propanediol Backbone: The initial step involves reacting 2-methyl-2-sec-butyl-1,3-propanediol with phosgene to form the corresponding dicarbamate.
  2. Carbamate Formation: The reaction with ammonia leads to the formation of mebutamate through carbamation processes.

This synthesis method emphasizes the use of readily available precursors and established chemical reactions typical in organic synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of mebutamate can be depicted as follows:

  • Chemical Formula: C10H20N2O4C_{10}H_{20}N_{2}O_{4}
  • Molar Mass: 232.280 g/mol
  • Melting Point: 77-79 °C
  • Solubility: Soluble in water at concentrations up to 1000 mg/L.

The structural representation highlights the presence of two carbamate groups attached to a central propanediol backbone, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Mebutamate undergoes various chemical reactions typical for carbamates, including hydrolysis and reactions with nucleophiles. The stability of the carbamate bond allows it to participate in enzymatic reactions within biological systems, particularly those involving esterases. This reactivity underpins its pharmacological effects, as it can interact with neurotransmitter systems in the brain .

Mechanism of Action

Process and Data

Mebutamate acts primarily as an allosteric agonist at the gamma-aminobutyric acid A receptor, specifically targeting the β-subunit. This mechanism enhances GABAergic activity, leading to increased neuronal inhibition and resulting in sedative effects. It has been shown to improve sleep quality without significantly affecting morning alertness or blood pressure levels when administered at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 77-79 °C
  • Water Solubility: Approximately 1.22 mg/mL.

Chemical Properties

  • pKa: 15.24 (strongest acidic)
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Polar Surface Area: 104.64 Ų.

These properties indicate that mebutamate is a moderately polar compound, which influences its solubility and interaction with biological membranes .

Applications

Mebutamate has several scientific uses:

  1. Anxiolytic Treatment: It is employed in managing anxiety disorders due to its calming effects.
  2. Sleep Induction: Mebutamate has been shown to enhance sleep quality and reduce sleep induction time without significant side effects.
  3. Antihypertensive Effects: It has been reported to aid in lowering blood pressure in hypertensive patients.

Clinical studies have demonstrated its efficacy in these areas, making it a valuable compound in therapeutic settings .

Historical Development and Contextualization of Mebutamate

Early Synthesis and Patent History

Mebutamate (2-sec-butyl-2-methylpropane-1,3-diyl dicarbamate) emerged from systematic structural modifications within the carbamate class during the mid-20th century. Its synthesis followed the classic carbamate formation pathway, involving condensation of a diol precursor with carbamoyl chloride or isocyanate reagents under controlled conditions [5]. This method mirrored strategies employed for analogous compounds like meprobamate, leveraging carbamates' inherent chemical stability and synthetic versatility [5] [8]. Patent protection for mebutamate was secured under identifiers such as CAS 64-55-1, emphasizing its structural novelty within the growing landscape of sedative-hypnotic agents [2]. Key commercial trademarks included Capla and Dormate, reflecting pharmaceutical development aimed at anxiolytic and antihypertensive markets [1] [2].

Table 1: Key Historical Milestones in Mebutamate Development | Year | Milestone | Significance | |----------|----------------|---------------------------------------------------| | ~1950s | Initial Synthesis | Structural optimization based on carbamate backbone | | 1957 | Patent Grants | Protection of chemical composition and synthesis | | 1960s | Market Introduction (Capla/Dormate) | Entry as anxiolytic/antihypertensive agent |

Evolution of Pharmacological Classification within Carbamate Derivatives

Mebutamate belongs to the carbamate class of neuropsychiatric agents, characterized by the functional group R-O-C(=O)-N<. This class gained prominence following the success of meprobamate (marketed as Miltown in 1955), which demonstrated potent anxiolytic effects but carried risks of dependence and overdose [4] [8]. Carbamates were initially classified as "tranquilizers" but later re-categorized as sedative-hypnotics or anxiolytics based on their clinical profiles [1] [4]. Mebutamate shared core pharmacological properties with other carbamate derivatives:

  • GABAA Receptor Modulation: Like meprobamate and carisoprodol, mebutamate acts as a positive allosteric modulator at GABAA receptors, enhancing chloride ion influx [1] [4] [6].
  • Structural Specificity: Its sec-butyl side chain differentiated it from meprobamate’s propanediol core, potentially influencing receptor binding kinetics and lipophilicity [1] [8]. Regulatory classifications evolved alongside safety concerns. By the 1970s, carbamates like meprobamate faced scheduling (e.g., US Schedule IV) due to abuse potential, indirectly impacting mebutamate’s therapeutic positioning [4].

Table 2: Structural and Functional Classification of Key Carbamates | Compound | Core Structure | Primary Indication | GABAA Subunit Interaction | |--------------|---------------------|------------------------|-----------------------------------------| | Mebutamate | 2-sec-butyl-1,3-dicarbamate | Anxiolytic/Antihypertensive | β-subunit (barbiturate-like site) | | Meprobamate | 2-methyl-2-propyl-1,3-dicarbamate | Anxiolytic | β-subunit | | Carisoprodol | Carbamate-isopropyl meprobamate | Muscle Relaxant | Metabolized to meprobamate | | Felbamate | 2-phenyl-1,3-propanediol dicarbamate | Anticonvulsant | Multiple sites |

Comparative Analysis with Contemporary GABAergics (1950s–1970s)

Mebutamate entered a therapeutic landscape dominated by barbiturates (e.g., secobarbital) and emerging benzodiazepines (e.g., chlordiazepoxide). Its mechanistic profile positioned it uniquely:

  • Receptor Binding Specificity: Mebutamate bound the β-subunit of GABAA receptors, akin to barbiturates, facilitating chloride channel opening independent of GABA presence in high doses. This contrasted with benzodiazepines, which required GABA binding at α/γ interfaces for efficacy [1] [6] [9].
  • Potency and Selectivity: Studies indicated mebutamate possessed ~1/3 the sedative potency of secobarbital, limiting its utility in severe insomnia but potentially offering a wider therapeutic index for anxiety [1]. Unlike benzodiazepines, it lacked significant anticonvulsant activity, reflecting its subunit selectivity [6].
  • Clinical Differentiation: While barbiturates caused profound respiratory depression at supratherapeutic doses, and benzodiazepines exhibited lower toxicity but higher addiction potential, mebutamate’s dual anxiolytic-antihypertensive effects offered niche applicability. However, its clinical adoption remained limited compared to benzodiazepines due to the latter’s superior safety profile [1] [3] [4].

Table 3: Comparative Mechanisms of 1950s–1970s GABAergics | Drug Class | Prototype Agent | Binding Site | GABA Dependence | Primary Clinical Effects | |----------------|----------------------|------------------|----------------------|-------------------------------| | Carbamates | Mebutamate | β-subunit | Partial | Anxiolysis, Antihypertensive | | Barbiturates | Secobarbital | β-subunit | No (high dose) | Sedation, Anesthesia | | Benzodiazepines | Diazepam | α/γ interface | Yes | Anxiolysis, Anticonvulsant |

Properties

CAS Number

64-55-1

Product Name

Mebutamate

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)

InChI Key

LEROTMJVBFSIMP-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

Solubility

1000 mg/L
0.00 M

Synonyms

Mebutamate; Capla; Dormate; Dicamoylmethtane; Mebutamato

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.